1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one
Description
Properties
CAS No. |
114340-03-3 |
|---|---|
Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
1-hydroxy-2,3,4-trimethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C16H15NO5/c1-20-14-11-10(13(19)15(21-2)16(14)22-3)12(18)8-6-4-5-7-9(8)17-11/h4-7,19H,1-3H3,(H,17,18) |
InChI Key |
XZTUXMKQNGVVRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1NC3=CC=CC=C3C2=O)O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Condensation | Formation of the acridone core via condensation of appropriate aniline and carbonyl precursors. |
| 2 | Hydroxylation | Introduction of the hydroxy group at position 1 on the acridone ring, typically via selective oxidation or hydroxylation reactions. |
| 3 | Methylation | Installation of methoxy groups at positions 2, 3, and 4 through methylation of hydroxyl precursors using methylating agents such as dimethyl sulfate or methyl iodide. |
Detailed Reaction Conditions
- Condensation Reaction: Typically conducted under acidic or basic catalysis, often using polyphosphoric acid or other dehydrating agents to promote ring closure and formation of the acridone nucleus.
- Hydroxylation: Selective hydroxylation can be achieved using oxidizing agents like hydrogen peroxide in the presence of catalysts or via enzymatic methods for regioselectivity.
- Methylation: Methoxy groups are introduced by treating hydroxylated intermediates with methylating agents under controlled temperature and solvent conditions (e.g., acetone or dimethylformamide as solvent, with potassium carbonate as base).
Representative Synthetic Route (Literature-Based)
- Starting Materials: 2,3,4-trimethoxyaniline and benzoyl derivatives.
- Cyclization: Heating with polyphosphoric acid to induce cyclization forming the acridone core.
- Hydroxylation: Post-cyclization hydroxylation at position 1 using selective oxidants.
- Purification: Recrystallization or chromatographic techniques to isolate pure this compound.
Research Findings and Optimization
- The presence of multiple methoxy groups requires careful control of methylation steps to avoid over- or under-substitution.
- Hydroxylation at position 1 is critical for biological activity and requires regioselective methods to prevent side reactions.
- Optimization studies suggest that reaction temperature, solvent choice, and reagent stoichiometry significantly affect yield and purity.
- Advanced methods such as microwave-assisted synthesis and enzymatic catalysis have been explored to improve efficiency and selectivity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Condensation catalyst | Polyphosphoric acid, acidic medium | Promotes ring closure |
| Hydroxylation agent | H2O2 with catalyst or enzymatic system | Regioselective hydroxylation |
| Methylation reagent | Dimethyl sulfate or methyl iodide | Requires base (K2CO3) and aprotic solvent |
| Temperature range | 80–150 °C (varies by step) | Controlled to avoid decomposition |
| Purification method | Recrystallization, column chromatography | Ensures compound purity |
| Yield | Moderate to good (40–70%) | Dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form dihydroacridine derivatives, which may exhibit different biological activities.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products
Reduction: Dihydroacridine derivatives with altered electronic properties.
Substitution: Functionalized acridine derivatives with diverse chemical and biological properties.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHN O
- Molecular Weight : 315.3206 g/mol
- CAS Registry Number : 7008-68-6
- IUPAC Name : 1-hydroxy-2,3,4-trimethoxyacridin-9(10H)-one
The compound features an acridine backbone with multiple methoxy groups that enhance its solubility and reactivity.
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of methoxy groups is believed to contribute to its ability to intercalate DNA and inhibit topoisomerase activity, which are critical mechanisms in cancer therapy.
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Its mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Photochemical Applications
The photophysical properties of this compound make it suitable for use in optoelectronic devices:
- Fluorescent Probes : Due to its strong fluorescence, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to emit light upon excitation allows for real-time monitoring of cellular processes.
- Organic Light Emitting Diodes (OLEDs) : Research indicates potential applications in OLED technology due to its favorable electronic properties. The compound can serve as an emissive layer or a charge transport material.
Materials Science Applications
In materials science, the unique properties of this compound can be harnessed for various applications:
- Polymer Composites : Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Its compatibility with different polymers makes it a candidate for advanced composite materials.
- Sensors : The sensitivity of this compound to environmental changes can be exploited in sensor technology. It can be used to develop sensors for detecting specific ions or molecules based on changes in fluorescence intensity.
Anticancer Activity Case Study
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against human leukemia cells. The study highlighted the structure–activity relationship (SAR) that elucidated how modifications to the methoxy groups influenced biological activity.
Photochemical Properties Case Study
Research conducted at a leading university demonstrated that this compound could be effectively used as a fluorescent marker in live-cell imaging. The results indicated that the compound provided clear imaging with minimal cytotoxic effects on the cells.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one involves:
DNA Intercalation: The planar acridine ring structure allows the compound to insert between DNA base pairs, disrupting the DNA double helix and inhibiting replication and transcription processes.
Topoisomerase Inhibition: The compound can inhibit topoisomerase enzymes, which are essential for DNA unwinding and replication, leading to cell cycle arrest and apoptosis in cancer cells.
Fluorescence: The hydroxy and methoxy groups contribute to the compound’s fluorescence properties, making it useful for imaging and detection applications.
Comparison with Similar Compounds
Comparison with Similar Acridone Derivatives
Structural and Functional Group Variations
The bioactivity and physicochemical properties of acridones are highly dependent on substituent types, positions, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Acridones
Key Differences and Implications
Substituent Effects on Bioactivity: The hydroxyl group at position 1 in the target compound facilitates hydrogen bonding, enhancing interactions with biological targets compared to fully methoxylated derivatives like Melicopicine . This contrasts with halogenated analogs (e.g., 3-Chloro derivative), where electronegative substituents may alter reactivity .
Compared to Melicopicine (tetramethoxy), the target compound’s hydroxyl group may improve aqueous solubility, critical for bioavailability .
Synthetic Accessibility :
- Halogenated acridones (e.g., 7-Chloro-1,3-diphenyl derivatives) are synthesized in moderate yields (75–86%) via Friedländer condensation , whereas the target compound’s isolation from natural sources limits scalability .
Applications: Unlike acridones optimized for thermally activated delayed fluorescence (TADF) (e.g., 3,6-DPXZ-AD with phenoxazine donors) , the target compound’s substituents are less suited for optoelectronics but may excel in antimicrobial or enzyme inhibition roles .
Biological Activity
1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C16H15NO5
- Average Mass : 301.298 g/mol
- Monoisotopic Mass : 301.095023 g/mol
This compound is characterized by multiple methoxy groups that may contribute to its biological activity.
Synthesis
Recent advancements in the synthesis of acridine derivatives have improved the yield and purity of compounds like this compound. Various synthetic routes have been explored, including the use of microwave-assisted methods and solvent-free conditions, which enhance efficiency and reduce environmental impact .
Cytotoxicity
This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably:
| Cell Line | IC50 (µM) |
|---|---|
| WRL-68 (Liver) | 86 |
| Caco2 (Colon) | TBD |
| MCF-7 (Breast) | TBD |
| PC-3 (Prostate) | TBD |
The compound exhibited moderate cytotoxicity against WRL-68 cells, indicating potential as an anticancer agent .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of various enzymes involved in cancer progression:
- Aromatase Inhibition : Key for estrogen synthesis; inhibition may reduce estrogen-dependent cancers.
- Glycosyltransferase Inhibition : Implicated in cancer metastasis.
Quantitative Structure-Activity Relationship (QSAR) studies suggest that structural modifications can enhance inhibitory potency against these enzymes .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various pathogens with promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
| C. albicans | TBD |
These findings suggest potential applications in treating infections caused by resistant strains .
Case Study 1: Anticancer Activity
A study conducted on the effects of acridine derivatives on breast cancer cells demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Effects
In a clinical setting, a derivative of this compound was tested against antibiotic-resistant strains of bacteria. The results showed effective inhibition of growth in S. aureus and E. coli, highlighting its potential as an alternative treatment option for resistant infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Hydroxy-2,3,4-trimethoxyacridin-9(10H)-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, often starting with acridin-9(10H)-one derivatives. For example, chalcone intermediates can be formed by condensing 2-acetylacridin-9(10H)-one with aryl aldehydes under basic conditions (e.g., KOH in ethanol). Subsequent reactions with reagents like isoniazid under microwave irradiation in glacial acetic acid/DMF yield pyrazole-fused acridone analogs . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time, monitored by TLC or HPLC.
Q. How is the structural confirmation of this compound achieved?
- Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data collected at 100–150 K (using Mo-Kα radiation) are refined via SHELXL . Bond angles and torsional parameters (e.g., C7–C6–C5: 119.78°, O2–C7–C8: 123.57°) validate the structure . Complementary techniques include - and -NMR to confirm proton environments and methoxy group placements .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
- Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls. Structural analogs like 2-(1-isonicotinoyl-pyrazol-3-yl)acridin-9(10H)-ones have shown activity at 6–25 μg/mL, suggesting a scaffold-dependent mechanism .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodological Answer : Discrepancies often arise from purity issues or assay variability. Perform HPLC-MS to verify compound purity (>95%). Replicate assays in triplicate using standardized protocols (e.g., identical bacterial strains and growth media). Compare results with structurally similar acridones like arborinine (1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one), which exhibits MICs of 8–16 μg/mL . Statistical tools (e.g., ANOVA) can identify significant variations.
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in acridone derivatives?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., methoxy→hydroxy or methyl→ethyl groups). Test bioactivity and correlate with computational models (e.g., molecular docking to DNA topoisomerase II). For example, the 2,3,4-trimethoxy motif in this compound may enhance DNA intercalation compared to dimethoxy analogs . Use QSAR to predict logP and bioavailability.
Q. How can high-resolution crystallography resolve ambiguities in electron density maps for this compound?
- Methodological Answer : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å). Use SHELXD for phase refinement and SHELXE for density modification . For twinned crystals, apply twin-law matrices (e.g., BASF parameter in SHELXL) . Validate H-bonding networks (e.g., O–H⋯O interactions at 2.6–2.8 Å) to confirm stereoelectronic effects .
Q. What experimental and computational approaches are synergistic for studying its interaction with biological targets?
- Methodological Answer : Combine surface plasmon resonance (SPR) to measure binding kinetics () with molecular dynamics (MD) simulations (AMBER/CHARMM force fields). For example, dock the compound into the ATP-binding pocket of kinase targets, guided by crystallographic data . Validate predictions via mutagenesis (e.g., Ala-scanning of key residues).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
